molecular formula C27H31N5 B2829043 6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862244-47-1

6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2829043
CAS RN: 862244-47-1
M. Wt: 425.58
InChI Key: GGYSITZOQPWESB-UHFFFAOYSA-N
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Description

“6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound . It belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of such compounds is often a multistep process . The structures of the synthesized compounds are usually determined using 1H-NMR, 13C-NMR, MS, and elemental analyses . For example, in a related study, a series of novel benzimidazole derivatives were synthesized in high yield .


Molecular Structure Analysis

The molecular structure of such compounds is often determined using various techniques such as 1H-NMR, 13C-NMR, and elemental analyses . For instance, the InChI code for a related compound, 4-(4-ethylpiperazin-1-yl)benzaldehyde, is 1S/C13H18N2O/c1-2-14-7-9-15 (10-8-14)13-5-3-12 (11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For example, in a related study, it was found that a series of novel benzimidazole derivatives exhibited strong urease inhibition activity . This suggests that “6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” might also exhibit similar activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the molecular weight of a related compound, 5-(4-Ethylpiperazin-1-yl)pyrimidine, is 192.26 . The InChI code for this compound is 1S/C10H16N4/c1-2-13-3-5-14 (6-4-13)10-7-11-9-12-8-10/h7-9H,2-6H2,1H3 .

Scientific Research Applications

Anticancer Properties

The compound’s structure combines [1,2,4]triazolo [1,5-a]pyrimidine and indole skeletons, making it a promising candidate for anticancer agents . Specifically:

Drug Development

As a hit compound, H12 holds promise for developing novel anticancer agents. Researchers can optimize its structure and explore derivatives for enhanced efficacy.

Mechanism of Action

The mechanism of action of such compounds is often determined through various biochemical assays. For instance, a related compound was found to inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Safety and Hazards

The safety and hazards associated with such compounds can be determined through various tests. For example, a related compound, 6-((4-Ethylpiperazin-1-yl)methyl)nicotinic acid, has been classified as Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) .

properties

IUPAC Name

6-benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5/c1-4-30-15-17-31(18-16-30)27-24(19-22-11-7-5-8-12-22)20(2)28-26-25(21(3)29-32(26)27)23-13-9-6-10-14-23/h5-14H,4,15-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYSITZOQPWESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

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